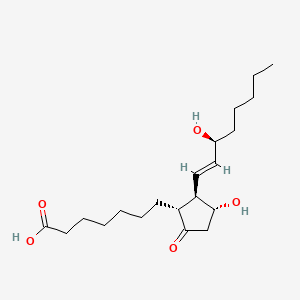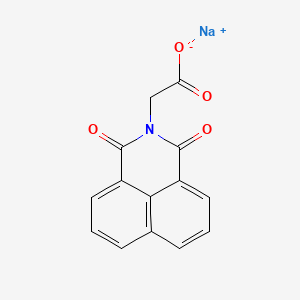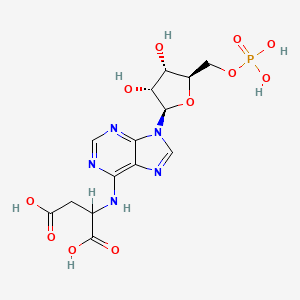
Adenylosuccinic acid
Overview
Description
Adenylosuccinic acid is a natural product found in Penicillium chrysogenum with data available.
N6-(1,2-Dicarboxyethyl)-AMP is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
Adenylosuccinic acid primarily targets the enzyme Adenylosuccinate Synthetase Isozyme 1 . This enzyme plays a crucial role in the purine nucleotide cycle, which is involved in the recycling of purine and energy homeostasis .
Mode of Action
It is known to participate in the purine nucleotide cycle (pnc), a crucial biochemical pathway involved in energy homeostasis . Under low energy conditions, AMP exits the PNC and enters the adenylate kinase (AK) reaction to generate two molecules of ADP . These are then transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase (Complex V) .
Biochemical Pathways
This compound is a key intermediate in the purine nucleotide cycle . This cycle is essential for the recycling of purines and the maintenance of energy homeostasis within the cell . The compound might also play a role in averting inflammation and other forms of cellular stress during periods of intense energy demand .
Pharmacokinetics
The absorption kinetics, tissue distribution, protein binding, route of elimination, half-life, and clearance of this compound are currently unknown .
Result of Action
It is believed to play a crucial role in maintaining tissue biomass and glucose disposal . It may also help avert inflammation and other forms of cellular stress during periods of intense energy demand .
Action Environment
It is known that the compound’s action can be influenced by the energy conditions within the cell . For example, under low energy conditions, the compound participates in the adenylate kinase reaction to generate ADP .
Biochemical Analysis
Biochemical Properties
Adenylosuccinic acid is a derivative of purine nucleotide and is a key intermediate in the biosynthesis of adenosine monophosphate (AMP). It is formed by the condensation of IMP and aspartic acid, accompanied by the decomposition of GTP . This compound can be decomposed by adenylosuccinate lyase to generate adenosine monophosphate and fumarate .
Cellular Effects
This compound plays a vital role in purine recycling and energy homeostasis. It may also be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal . It has been observed to increase the viability of myoblasts across a dose range of 10 nM to 1 mM .
Molecular Mechanism
This compound is synthesized by adenylosuccinate synthetase using inosine monophosphate (IMP), aspartate, and guanosine triphosphate (GTP). Under low energy conditions, AMP exits the purine nucleotide cycle and enters the adenylate kinase (AK) reaction to generate two molecules of ADP that are transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase .
Temporal Effects in Laboratory Settings
This compound has been observed to be non-toxic to human myoblasts in vitro and its acute systemic toxicity in mice is low, with an LD50 greater than 5000 mg/kg . Some background necrotic foci in the liver, kidney, and gastrointestinal tract have been observed, which may warrant follow-up sub-/chronic oral exposure studies .
Dosage Effects in Animal Models
In animal models, this compound has been found to be non-toxic, with an LD50 greater than 5000 mg/kg . Increased motor activity was observed in the first 0.25 hours and transient diarrhea was observed from 8–12 hours following the 5000 mg/kg this compound treatment .
Metabolic Pathways
This compound is an important intermediate in the de novo purine biosynthesis pathway. It is an intermediate in the interconversion of purine nucleotides inosine monophosphate (IMP) and adenosine monophosphate (AMP) .
Transport and Distribution
Predictive ADMET modelling suggests that this compound is unlikely to cross the gut barrier based on molecular size and polarity, and therefore is probably not bioavailable to target tissues .
Subcellular Localization
Given its role in the purine nucleotide cycle and energy homeostasis, it is likely to be found in the cytoplasm where these processes occur .
Properties
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHPPMPBOJXRT-VWJPMABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864869 | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19046-78-7 | |
| Record name | Adenylosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl adenylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylosuccinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADENYLOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


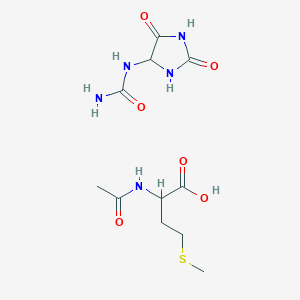
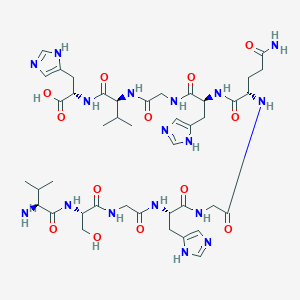
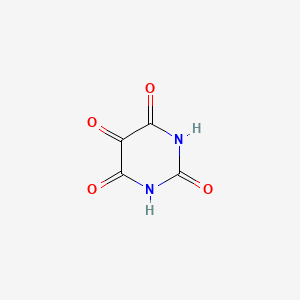

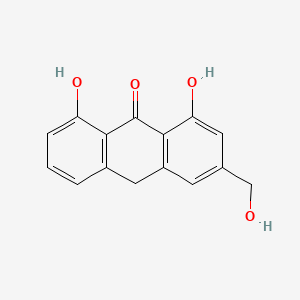
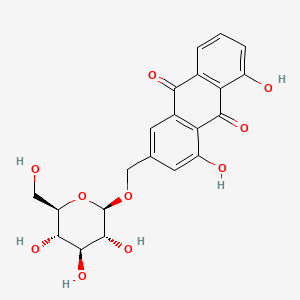
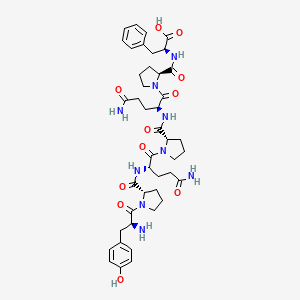
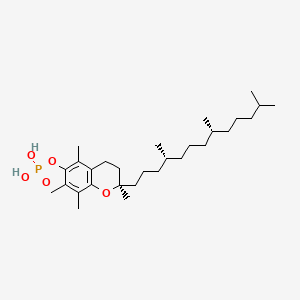

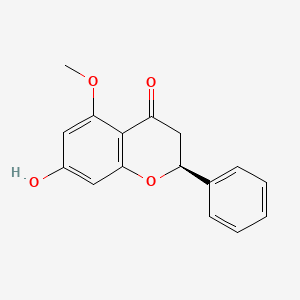
![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)

